
2-(4-Chloro-2,5-difluorophenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloro-2,5-difluorophenyl)acetonitrile is an organic compound with the molecular formula C8H4ClF2N and a molecular weight of 187.57 g/mol . This compound is characterized by the presence of a chloro group and two fluorine atoms attached to a phenyl ring, along with an acetonitrile group. It is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2,5-difluorophenyl)acetonitrile typically involves the reaction of 4-chloro-2,5-difluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to yield the desired acetonitrile derivative .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chloro-2,5-difluorophenyl)acetonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The acetonitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of 2-(4-Chloro-2,5-difluorophenyl)acetic acid.
Reduction: Formation of 2-(4-Chloro-2,5-difluorophenyl)ethylamine.
Aplicaciones Científicas De Investigación
2-(4-Chloro-2,5-difluorophenyl)acetonitrile is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the development of bioactive compounds for studying biological pathways.
Medicine: As a precursor in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: In the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Chloro-2,5-difluorophenyl)acetonitrile is primarily related to its ability to act as an intermediate in chemical reactions. The chloro and fluorine substituents on the phenyl ring can influence the reactivity and selectivity of the compound in various synthetic pathways. The nitrile group can participate in nucleophilic addition and substitution reactions, making it a versatile building block in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Chloro-2,4-difluorophenyl)acetonitrile: Similar structure but with different positions of the chloro and fluorine atoms.
2,4-Difluorophenylacetonitrile: Lacks the chloro substituent, affecting its reactivity and applications.
Uniqueness
2-(4-Chloro-2,5-difluorophenyl)acetonitrile is unique due to the specific positioning of the chloro and fluorine atoms on the phenyl ring, which can significantly influence its chemical properties and reactivity. This unique structure makes it a valuable intermediate in the synthesis of various bioactive compounds and specialty chemicals.
Propiedades
Número CAS |
1219088-40-0 |
|---|---|
Fórmula molecular |
C8H4ClF2N |
Peso molecular |
187.57 g/mol |
Nombre IUPAC |
2-(4-chloro-2,5-difluorophenyl)acetonitrile |
InChI |
InChI=1S/C8H4ClF2N/c9-6-4-7(10)5(1-2-12)3-8(6)11/h3-4H,1H2 |
Clave InChI |
MDTLPWZWRSFUKJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1F)Cl)F)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Methoxyphenyl)spiro[3.3]heptan-2-amine](/img/structure/B13585892.png)

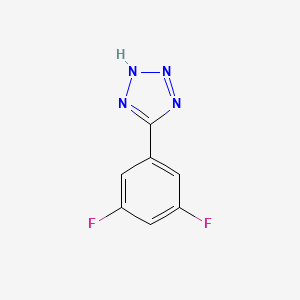
![N-[2-(4-methoxyphenoxy)ethyl]-3-methyl-5-(methylamino)-1,2-thiazole-4-carboxamide](/img/structure/B13585912.png)
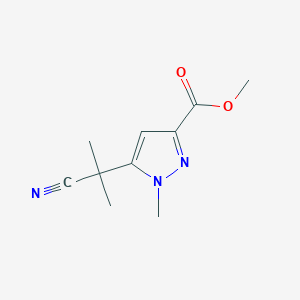

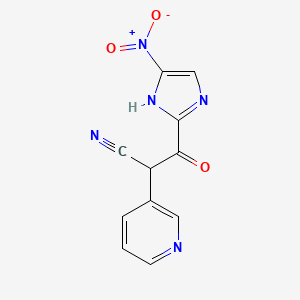

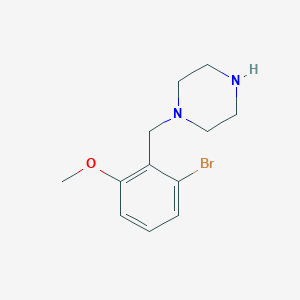

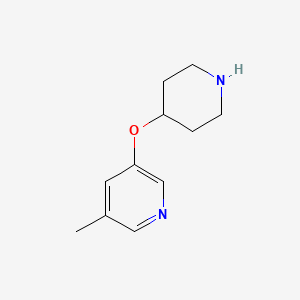

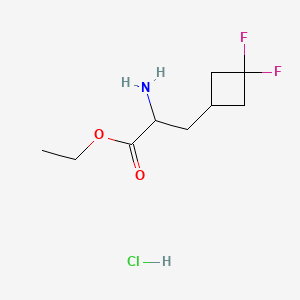
![(2S)-2-amino-2-[3-chloro-4-(trifluoromethyl)phenyl]ethanol](/img/structure/B13585961.png)
